molecular formula C5H9N5 B2855091 N-allyl-1-methyl-1H-tetrazol-5-amine CAS No. 1343369-00-5

N-allyl-1-methyl-1H-tetrazol-5-amine

Cat. No. B2855091
CAS RN: 1343369-00-5
M. Wt: 139.162
InChI Key: MMOKOESRYNQMIO-UHFFFAOYSA-N
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Description

“N-allyl-1-methyl-1H-tetrazol-5-amine” is a chemical compound with the molecular formula C5H9N5. It is a derivative of 1-Methyl-1H-tetrazol-5-amine , which is a tetrazole compound. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom .


Synthesis Analysis

The synthesis of tetrazole compounds, including “N-allyl-1-methyl-1H-tetrazol-5-amine”, often involves the reaction of nitriles with sodium azide . This reaction can be catalyzed by various substances, including Yb(OTf)3 , zinc salts , iodine , and L-proline . The reaction can be carried out in various solvents, such as DMF , nitrobenzene , and alcohols .


Chemical Reactions Analysis

Tetrazole compounds, including “N-allyl-1-methyl-1H-tetrazol-5-amine”, can participate in various chemical reactions. For example, they can react with nitriles to form 5-substituted 1H-tetrazoles . They can also undergo cycloaddition reactions with aryl and vinyl nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-allyl-1-methyl-1H-tetrazol-5-amine” can be inferred from its molecular structure. It has a molecular weight of 139.162. Detailed properties such as melting point, boiling point, solubility, and stability would require experimental determination .

Scientific Research Applications

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including N-allyl-1-methyl-1H-tetrazol-5-amine, play a very important role in medicinal and pharmaceutical applications . They can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

DNA Synthesis

Dilute 1H-tetrazole, a related compound, is used for DNA synthesis in biochemistry . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .

Formation of Stable Metallic Compounds and Molecular Complexes

Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This property could potentially be exploited in the development of new materials and catalysts.

Synthesis of Heterocyclic Compounds

The presence of free N-H in tetrazoles allows them to form both aliphatic and aromatic heterocyclic compounds . These compounds have a wide range of applications in organic chemistry and medicinal chemistry.

Synthesis of 5-Substituted 1H-Tetrazoles

Nitriles, including N-allyl-1-methyl-1H-tetrazol-5-amine, can be converted into 5-substituted 1H-tetrazoles . This reaction proceeds readily in water with zinc salts as catalysts .

Synthesis of Aryl and Vinyl Nitriles

Aryl and vinyl nitriles can be prepared from the corresponding bromides using palladium-catalyzed reactions under microwave irradiation . Furthermore, flash heating can be used for the conversion of these nitriles into aryl and vinyl tetrazoles by cycloaddition reactions .

Safety and Hazards

The safety data sheet for 1-Methyl-1H-tetrazol-5-amine, a related compound, indicates that it is a flammable solid that can cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions for the study and application of “N-allyl-1-methyl-1H-tetrazol-5-amine” and related tetrazole compounds could involve further exploration of their synthesis methods, investigation of their chemical reactivity, elucidation of their mechanisms of action, determination of their physical and chemical properties, evaluation of their safety and hazards, and development of their potential applications in various fields .

Mechanism of Action

Target of Action

N-allyl-1-methyl-1H-tetrazol-5-amine is a derivative of 1H-tetrazol-5-amine . It has been found to exhibit antibacterial activity against Streptococcus mutans and Staphylococcus epidermidis . These bacteria are the primary targets of this compound.

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to their inhibition . The compound’s antibacterial activity is likely due to its ability to interfere with essential bacterial processes, such as cell wall synthesis or protein production.

Biochemical Pathways

Given its antibacterial activity, it is likely that the compound interferes with pathways essential for bacterial growth and survival .

Result of Action

The primary result of N-allyl-1-methyl-1H-tetrazol-5-amine’s action is the inhibition of bacterial growth . This makes it a potential candidate for the development of new antibacterial agents.

properties

IUPAC Name

1-methyl-N-prop-2-enyltetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-3-4-6-5-7-8-9-10(5)2/h3H,1,4H2,2H3,(H,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOKOESRYNQMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-1-methyl-1H-tetrazol-5-amine

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